molecular formula C18H16N2O5S2 B2877873 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide CAS No. 886921-67-1

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide

カタログ番号 B2877873
CAS番号: 886921-67-1
分子量: 404.46
InChIキー: WXAUVDJLIQNGTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of the parent compound, 6,7-dihydro-1,4-dioxino-[2,3-f][1,3]benzothiadiazole, involves a multistep process . The synthesis process is designed to yield an electron-poor compound with good solubility in organic solvents, which is essential for various applications .

科学的研究の応用

Electrophysiological Activity

The synthesis and study of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds structurally related to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide, have revealed their potential as selective class III agents. These compounds have demonstrated potency in in vitro Purkinje fiber assays, comparable to sematilide, a potent selective class III agent undergoing clinical trials. The 1H-imidazol-1-yl moiety, similar to the one found in the compound of interest, has been identified as a viable replacement for the methylsulfonylamino group for inducing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Antiproliferative Activity

Research on N-1,3-benzothiazol-2-ylbenzamide derivatives has shown that these compounds possess significant antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Among these compounds, some have demonstrated a pronounced inhibitory effect on cell growth, with one compound, in particular, showing a notable proapoptotic effect towards MCF-7 cancer cell lines (Corbo et al., 2016).

Antioxidant Capacity

The antioxidant capacity of compounds structurally similar to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide has been studied using ABTS and DPPH assays. These studies have helped elucidate the reaction pathways underlying the antioxidant capacity of such compounds, highlighting the complexity of their interactions with free radicals (Ilyasov et al., 2020).

特性

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-2-27(22,23)12-5-3-11(4-6-12)17(21)20-18-19-13-9-14-15(10-16(13)26-18)25-8-7-24-14/h3-6,9-10H,2,7-8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAUVDJLIQNGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。